molecular formula C8H8N2 B1317666 2-(Pyridin-4-YL)propanenitrile CAS No. 79757-29-2

2-(Pyridin-4-YL)propanenitrile

Cat. No. B1317666
CAS RN: 79757-29-2
M. Wt: 132.16 g/mol
InChI Key: QXJBQWWXUDNBSF-UHFFFAOYSA-N
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Description

2-(Pyridin-4-YL)propanenitrile is an organic compound with the molecular formula C8H9N . It is a weak base and moderately polar . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of pyridine and hydrogen fluoride in a ketone or alcohol solvent . The reaction conditions and methods can be adjusted according to specific needs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a propionitrile group . The InChI code for this compound is 1S/C8H8N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,1H3 .


Chemical Reactions Analysis

This compound can participate in various organic reactions. For instance, it has been used in the palladium-catalyzed one-pot synthesis of 2-(pyridin-4-yl)quinolines via a multicomponent reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 132.16 g/mol . It is slightly soluble in water but can dissolve in many organic solvents such as ethanol, ether, and chloroform .

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

2-(Pyridin-4-YL)propanenitrile and its derivatives have been used in the synthesis and characterization of various metal complexes. These include the formation of metal dithiocarbamate complexes, such as zinc, nickel, mercury, and tin, using compounds that contain pyridyl and nitrile groups, like 3-((pyridin-2-yl)methylamino)propanenitrile. The characterization of these complexes involves techniques such as elemental analysis, spectroscopic data (IR, 1H and 13C NMR), TGA analysis, and X-ray crystallography (Halimehjani et al., 2015).

Catalysis and Reaction Mediation

These compounds play a significant role in catalyzing and mediating chemical reactions. For instance, they have been employed in the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using a one-pot, three-component reaction. The process involves the use of magnetically separable graphene oxide anchored sulfonic acid nanoparticles as catalysts, highlighting the compound's application in advanced material science and catalysis (Zhang et al., 2016).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of compounds derived from this compound have been extensively studied. This includes investigations into the effects of solvent polarity, molecular structure, and interactions on self-assembly behaviors, as well as the determination of frontier HOMO and LUMO energies and gap energies. Such studies are crucial for applications in molecular electronics and photonics (Percino et al., 2016).

Drug Design and Medicinal Chemistry

This compound derivatives have been utilized in the design and synthesis of compounds with potential medicinal applications. For example, their use in the synthesis of polysubstituted 4H-Pyran derivatives has been explored, which demonstrated anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Material Science and Coordination Chemistry

These compounds have found application in material science and coordination chemistry, particularly in the formation of high-spin manganese clusters and transition metal complexes. This includes the use of pyridin-2-ylmethanols and 1,3-propanediols as ligands for constructing such high-spin clusters (Bai et al., 2018)

Safety and Hazards

2-(Pyridin-4-YL)propanenitrile is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While the future directions for 2-(Pyridin-4-YL)propanenitrile are not explicitly mentioned in the search results, it can be inferred that this compound may find use in various fields of organic chemistry, transition metal complex synthesis, and catalytic reactions .

properties

IUPAC Name

2-pyridin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJBQWWXUDNBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543222
Record name 2-(Pyridin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79757-29-2
Record name 2-(Pyridin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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